molecular formula C16H23N3O4 B193239 Dihydroxy Bendamustine CAS No. 109882-30-6

Dihydroxy Bendamustine

Cat. No. B193239
M. Wt: 321.37 g/mol
InChI Key: XQMDIDKYVZPCNV-UHFFFAOYSA-N
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Description

Bendamustine is an antineoplastic agent used for the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed following rituximab therapy . It is a nitrogen mustard drug indicated for use in the treatment of CLL and NHL that has progressed during or within six months of treatment with rituximab or a rituximab-containing regimen . Bendamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules .


Molecular Structure Analysis

The Dihydroxy Bendamustine molecule contains a total of 47 bond(s). There are 24 non-H bond(s), 11 multiple bond(s), 9 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amine(s) (aromatic), 3 hydroxyl group(s), 2 .


Chemical Reactions Analysis

Bendamustine concentrations peak at the end of intravenous infusion (~1 h). Subsequent elimination is triphasic, with the intermediate t 1/2 (~40 min) as the effective t 1/2 since the final phase represents <1 % of the area under the curve . Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity .


Physical And Chemical Properties Analysis

Bendamustine is a white, water-soluble microcrystalline powder with amphoteric properties .

Scientific Research Applications

  • Inhibition of STAT3 by Anticancer Drug Bendamustine :Bendamustine (BENDA) is known for its ability to stop the growth of cancer cells by binding to DNA and interfering with its replication. It inhibits the signal transducer and activator of transcription 3 (STAT3), which is crucial in cancer pathology. However, its inactive metabolite, dihydroxy bendamustine (HP2), does not inhibit STAT3 (Iwamoto et al., 2017).

  • Pharmacokinetic and Pharmacodynamic Profile :Bendamustine undergoes rapid hydrolysis to form monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity. This study summarizes the pharmacokinetics and pharmacodynamics of bendamustine and its metabolites in adult and pediatric patients with hematologic malignancies (Darwish et al., 2015).

  • Metabolite Profiling of Bendamustine :A study on the metabolic pathways of bendamustine in humans identified various metabolites, including dihydroxy bendamustine. These findings help in understanding the drug's efficacy and safety in cancer treatment (Dubbelman et al., 2012).

  • Mechanisms of Action and Combination Therapies :Bendamustine's mechanisms of action have been under investigation, and it's been shown that it acts primarily as an alkylating agent. The study explores the rationale behind bendamustine combination regimens, highlighting its unique properties compared to other alkylating agents (Gandhi, 2002).

  • Distinct Cytotoxicity Pattern :Bendamustine displays a distinct pattern of cytotoxicity and mechanistic features compared to other alkylating agents. Its unique actions include activation of DNA-damage stress response and apoptosis, which are important in cancer treatment (Leoni et al., 2008).

  • Activity Against Brain Metastases :A case study reported significant activity of bendamustine in cerebral metastases. This suggests its potential as a therapeutic strategy against metastatic brain cancer, though more research is needed in this area (Zulkowski et al., 2002).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Bendamustine is extensively metabolized, with subsequent excretion in both urine and feces. Accumulation of bendamustine is not anticipated in cancer patients with renal or hepatic impairment, because of the dose administration schedule and short half-life . The effect of hepatic/renal impairment on bendamustine pharmacokinetics remains to be elucidated .

properties

IUPAC Name

4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMDIDKYVZPCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548492
Record name 4-{5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroxy Bendamustine

CAS RN

109882-30-6
Record name Des(di(2-chloroethyl))-di(2-hydroxyethyl) bendamustine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109882306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-[Bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROXY BENDAMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ELC90802
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
M Darwish, M Bond, E Hellriegel, P Robertson… - Cancer Chemotherapy …, 2015 - Springer
… Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity. Cytochrome P450 (CYP) 1A2 oxidation yields the …
Number of citations: 36 link.springer.com
AC Dubbelman, H Rosing, M Darwish, D D'Andrea… - Drugs in R&D, 2013 - Springer
… A major route of bendamustine metabolism is hydrolysis to the inactive products monohydroxy bendamustine (HP1) and dihydroxy bendamustine (HP2), which make little or no …
Number of citations: 45 link.springer.com
W Munakata, K Tobinai - Expert Opinion on Drug Discovery, 2016 - Taylor & Francis
Introduction: Non-Hodgkin lymphoma (NHL) is a heterogeneous group of lymphoid malignancies. The treatment strategy for patients with NHL had remained unchanged until the advent …
Number of citations: 5 www.tandfonline.com
JE Chang, BS Kahl - Expert opinion on pharmacotherapy, 2012 - Taylor & Francis
Introduction: Chronic lymphocytic leukemia (CLL) often has an extended disease course. With a median age at diagnosis of 72 years, newer treatment options with less toxicity than …
Number of citations: 25 www.tandfonline.com
J Teichert, F Baumann, Q Chao, C Franklin… - Cancer chemotherapy …, 2007 - Springer
… The BM hydrochloride, monohydroxy bendamustine (OH-BM), dihydroxy bendamustine (DiOH-BM), and the internal standard (IS) were generous gifts from ribosepharm GmbH (Munich, …
Number of citations: 95 link.springer.com
V Gandhi, JA Burger - Clinical cancer research, 2009 - AACR
… Hydroxylation of the alkylating group leads to formation of monohydroxy- and dihydroxy-bendamustine, which are virtually inactive. Beta-oxidation of the butyric acid side chain …
Number of citations: 44 aacrjournals.org
LM Leoni - Seminars in hematology, 2011 - Elsevier
… Two products of chemical hydrolysis of the chloroethylamine alkylating group, namely, monohydroxy and dihydroxy bendamustine, have also been detected, and these metabolites …
Number of citations: 51 www.sciencedirect.com
K Iwamoto, Y Uehara, Y Inoue, K Taguchi, D Muraoka… - PLoS …, 2017 - journals.plos.org
… human STAT3, binding of STAT3–Src homology 2 (SH2) to the phosphotyrosine (pTyr, pY) peptide was inhibited by BENDA but not by the inactive metabolite dihydroxy bendamustine (…
Number of citations: 16 journals.plos.org
M Rasschaert, D Schrijvers, J Van den Brande… - British journal of …, 2007 - nature.com
The aim of the study was to determine the maximum tolerated dose (MTD), the dose limiting toxicity (DLT), and the pharmacokinetic profile (P k) of bendamustine (BM) on a day 1 and 2 …
Number of citations: 56 www.nature.com
AR Palla, G Nihalani… - Journal of Current Pharma …, 2021 - search.proquest.com
… Bendamustine (impurity A) was observed in all three formulations in a significant amount and other two known impurities such as dihydroxy Bendamustine (Impurity B) and Dimer …
Number of citations: 0 search.proquest.com

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